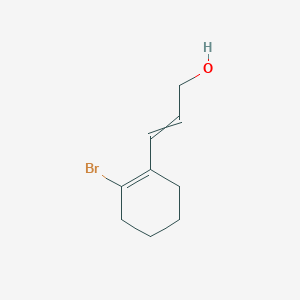3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol
CAS No.: 654667-50-2
Cat. No.: VC16821175
Molecular Formula: C9H13BrO
Molecular Weight: 217.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 654667-50-2 |
|---|---|
| Molecular Formula | C9H13BrO |
| Molecular Weight | 217.10 g/mol |
| IUPAC Name | 3-(2-bromocyclohexen-1-yl)prop-2-en-1-ol |
| Standard InChI | InChI=1S/C9H13BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h3,5,11H,1-2,4,6-7H2 |
| Standard InChI Key | GIXJNJWESXZGEY-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(=C(C1)C=CCO)Br |
Introduction
Structural and Molecular Characteristics
Molecular Composition and Stereochemistry
The molecular formula of 3-(2-Bromocyclohex-1-en-1-yl)prop-2-en-1-ol is C₉H₁₃BrO, with a molecular weight of 225.10 g/mol. The compound consists of a cyclohexene ring substituted with a bromine atom at the 2-position and a propenol (allyl alcohol) group at the 1-position . The cyclohexene ring introduces strain due to its unsaturated nature, while the bromine atom enhances electrophilic reactivity. The propenol side chain contributes polarity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions.
Synthesis and Reaction Pathways
Palladium-Catalyzed Cross-Coupling
A key synthetic route for analogous bromocyclohexene derivatives involves Sonogashira coupling or Heck reactions. For example, 3-bromocyclohex-2-enone undergoes palladium-catalyzed coupling with acetylides or alkenes to form complex bicyclic structures . Adapting this methodology, 2-bromocyclohex-1-ene could react with propargyl alcohol under Sonogashira conditions (Pd(PPh₃)₄, CuI, triethylamine) to yield a propargyl intermediate, which is subsequently reduced to the allyl alcohol .
Example Protocol (adapted from ):
-
Sonogashira Coupling:
-
Reduction:
-
Hydrogenate the alkyne intermediate over Lindlar catalyst to selectively reduce the triple bond to a cis-alkene.
-
Acidic workup isolates the allyl alcohol.
-
Alternative Pathways: Grignard Addition
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and slightly soluble in ethanol or dichloromethane. The hydroxyl group enhances water solubility compared to non-polar analogs .
-
Stability: Susceptible to light-induced decomposition due to the bromine-carbon bond. Storage under inert atmosphere at –20°C is recommended .
Spectroscopic Data
-
¹H NMR (predicted, CDCl₃):
-
IR (KBr): Broad O-H stretch ~3300 cm⁻¹, C=C stretch ~1640 cm⁻¹, C-Br ~560 cm⁻¹ .
Applications in Organic Synthesis
Pharmaceutical Intermediates
Bromocyclohexene derivatives serve as precursors to bioactive molecules. For instance, 3-bromocyclohex-2-enone is a key intermediate in antiviral and antibiotic agents . The propenol group in 3-(2-bromocyclohex-1-en-1-yl)prop-2-en-1-ol could facilitate further functionalization, such as oxidation to a ketone or conjugation with heterocycles.
Material Science
The compound’s conjugated system may contribute to photoluminescent properties when integrated into polymers or coordination complexes, analogous to tricyclic cobalt complexes reported in .
Future Research Directions
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for medicinal chemistry.
-
Biological Screening: Evaluating antimicrobial or anticancer activity in vitro.
-
Polymer Chemistry: Incorporating the compound into stimuli-responsive materials via radical polymerization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume